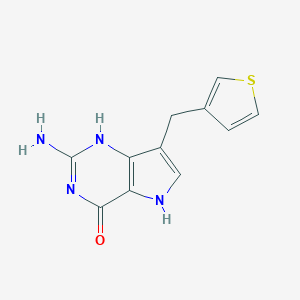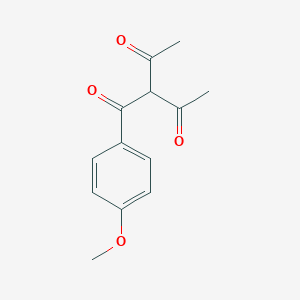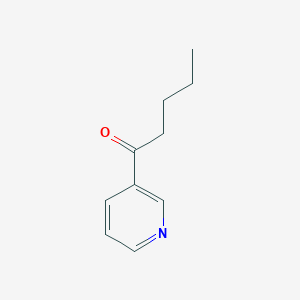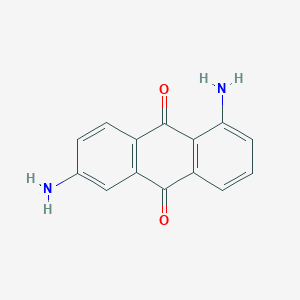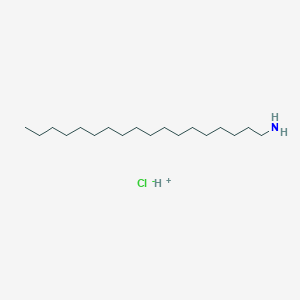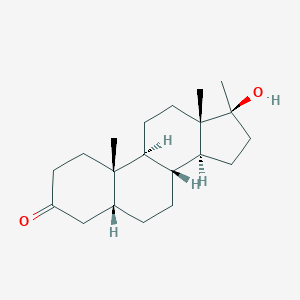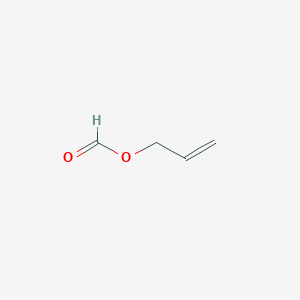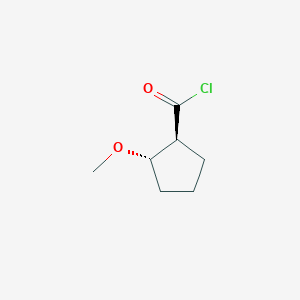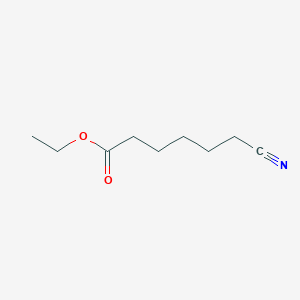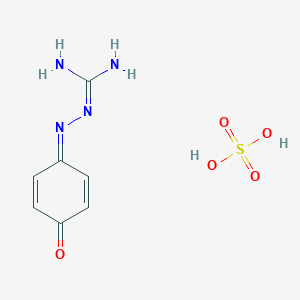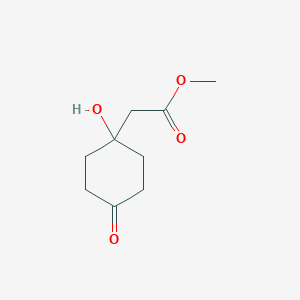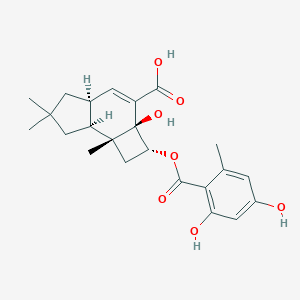
Armillaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Armillaric acid is a natural product that is produced by the fungus Armillaria mellea. It is a member of the sesquiterpene family of compounds and has been found to possess a range of biological activities. Armillaric acid has been the subject of scientific research for many years due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of armillaric acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, leading to a range of biological effects.
Effets Biochimiques Et Physiologiques
Armillaric acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been found to have antioxidant properties and to be able to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using armillaric acid in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its diverse range of biological activities makes it a useful tool for studying various biological processes. However, one limitation of using armillaric acid is its limited availability, as it can only be extracted from the fruiting body of Armillaria mellea.
Orientations Futures
There are many potential future directions for research on armillaric acid. One area of interest is its potential as a natural pesticide in agriculture. Additionally, its anti-inflammatory and anti-viral properties make it a promising candidate for the development of new drugs. Further research is also needed to fully understand the mechanism of action of armillaric acid and its potential applications in other fields, such as environmental science.
Applications De Recherche Scientifique
Armillaric acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and environmental science. In medicine, armillaric acid has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, it has been shown to have potential as a natural pesticide. In environmental science, it has been studied for its ability to break down pollutants in soil and water.
Propriétés
Numéro CAS |
129251-06-5 |
|---|---|
Nom du produit |
Armillaric acid |
Formule moléculaire |
C23H28O7 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid |
InChI |
InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)/t12-,15+,17-,22-,23+/m1/s1 |
Clé InChI |
AOCKXACXCVTXBB-NJHYUGCKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C(=O)O)O)C)O)O |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
Synonymes |
Armillaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



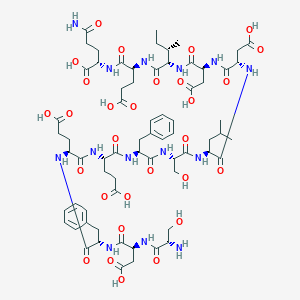
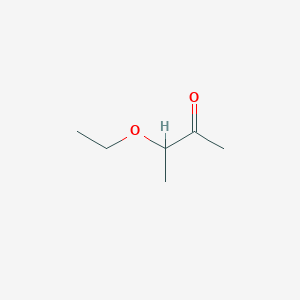
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
